2-(噻吩-3-基)乙酰胺

描述

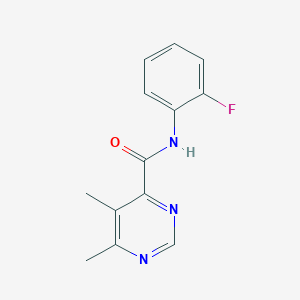

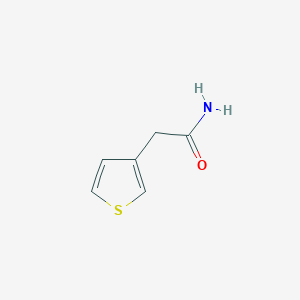

2-(Thiophen-3-yl)acetamide is a chemical compound with the CAS Number: 13781-66-3 . It has a molecular weight of 142.2 and its molecular formula is C6H7NOS .

Synthesis Analysis

The synthesis of 2-(Thiophen-3-yl)acetamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . This reaction results in the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-3-yl)acetamide has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene-based analogs, including 2-(Thiophen-3-yl)acetamide, have been the subject of extensive research due to their wide range of biological activities . They play a vital role in medicinal chemistry, helping to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

2-(Thiophen-3-yl)acetamide has a molecular weight of 141.19 g/mol . It has a SMILES string of NC(=O)Cc1ccsc1 and an InChI of 1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) .科学研究应用

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of 2-(thiophen-3-yl)acetamide, is used as a raw material in the synthesis of anticancer agents . This highlights the importance of 2-(thiophen-3-yl)acetamide in the development of new therapeutic agents for cancer treatment .

Synthesis of Anti-Atherosclerotic Agents

2-Octylthiophene, another derivative of 2-(thiophen-3-yl)acetamide, is used in the synthesis of anti-atherosclerotic agents . This demonstrates the versatility of 2-(thiophen-3-yl)acetamide and its derivatives in medicinal chemistry .

Development of Insecticides

2-(Thiophen-3-yl)acetamide and its derivatives also act as metal complexing agents and are used in the development of insecticides . This shows the wide range of applications of 2-(thiophen-3-yl)acetamide beyond medicinal chemistry .

作用机制

Target of Action

2-(Thiophen-3-yl)acetamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

For instance, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic . The specific interactions of 2-(Thiophen-3-yl)acetamide with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of 2-(Thiophen-3-yl)acetamide at the molecular and cellular level need to be investigated further.

安全和危害

While specific safety and hazard information for 2-(Thiophen-3-yl)acetamide is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The future directions of 2-(Thiophen-3-yl)acetamide research could involve further exploration of its biological activities and potential applications in medicinal chemistry. As thiophene-based analogs have been shown to possess a wide range of biological activities , there is potential for 2-(Thiophen-3-yl)acetamide to be used in the development of new therapeutic agents.

属性

IUPAC Name |

2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMOZLUSTUEYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2891830.png)

![6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2891832.png)

![N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2891836.png)

![2-[3-Cyano-4-(2-ethoxy-phenyl)-6-oxo-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B2891841.png)